molecular formula C19H23NO2 B2500669 N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide CAS No. 1788833-20-4

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide

Cat. No. B2500669
CAS RN: 1788833-20-4
M. Wt: 297.398
InChI Key: VZQBNLJHFQDRBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide, focusing on six unique applications:

Antimicrobial Activity

This compound has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens. This application is particularly important in the context of rising antibiotic resistance .

Antioxidant Research

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide exhibits antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Researchers study its ability to neutralize free radicals and protect cells from oxidative damage. This application is relevant in the development of treatments for conditions such as neurodegenerative diseases and cancer .

Cancer Research

In cancer research, this compound is investigated for its potential anti-tumor properties. Its ability to interfere with cancer cell proliferation and induce apoptosis makes it a promising candidate for the development of new cancer therapies. Studies focus on understanding its mechanisms of action and optimizing its efficacy against various cancer types .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-7-5-6-10-18(15)19(22)20-13-11-17(12-14-21)16-8-3-2-4-9-16/h2-10,17,21H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQBNLJHFQDRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-phenylpentyl)-2-methylbenzamide

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